![molecular formula C22H27N3O3S2 B2415223 (Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-73-5](/img/structure/B2415223.png)
(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, also known as DPTB, is a compound that has gained attention in recent years due to its potential therapeutic properties. It belongs to the class of sulfonamide compounds and has been studied for its various applications in scientific research.
Scientific Research Applications
Microwave Promoted Synthesis
The use of microwave irradiation in solvent-free medium for synthesizing similar benzamide compounds, like N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, offers a cleaner, more efficient, and faster method compared to traditional thermal heating (Saeed, 2009).
Anticancer Evaluation
N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, a compound with structural similarities, showed promising anticancer activities against several cancer cell lines, indicating potential for cancer treatment research (Ravinaik et al., 2021).
Synthesis of Novel Derivatives
Efficient synthesis of novel N-(3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides has been achieved, highlighting the potential for creating a range of derivatives for varied applications (Saeed & Rafique, 2013).
Antifungal Activity
Variants of N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides exhibited low to moderate antifungal activities, suggesting their use in developing antifungal agents (Saeed et al., 2008).
Chemosensor for Cyanide Anions
Certain coumarin benzothiazole derivatives, like N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, are effective chemosensors for cyanide anions, indicating potential environmental or analytical applications (Wang et al., 2015).
Antimicrobial Agents
Compounds like 2-phenylamino-thiazole derivatives demonstrated potent antimicrobial activities, suggesting their use in creating new antimicrobial drugs (Bikobo et al., 2017).
Anti-HIV Activity
N-(3-(substituted-alkyl- or halophenyl)-4-methylthiazol-2(3H)-ylidene)-substituted alkyl- or halo-benzamides showed notable anti-HIV activity, highlighting their potential in HIV treatment research (Saeed et al., 2011).
properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-4-15-24(16-5-2)30(27,28)18-13-11-17(12-14-18)21(26)23-22-25(6-3)19-9-7-8-10-20(19)29-22/h7-14H,4-6,15-16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAWVUUXDMJVHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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